molecular formula C24H42N4O8 B3034288 Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate CAS No. 1523618-32-7

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate

Cat. No. B3034288
CAS RN: 1523618-32-7
M. Wt: 514.6
InChI Key: VEXZHLKGHDJPOX-UHFFFAOYSA-N
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Description

The tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate is a compound that is likely to be of interest due to its spirocyclic structure, which is a feature that can impart unique chemical and physical properties. While the specific compound is not directly described in the provided papers, similar compounds with spirocyclic and tert-butyl groups have been synthesized and studied, suggesting a potential relevance to the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound provides a convenient entry point to novel compounds and can be selectively derived on the azetidine and cyclobutane rings. Similarly, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, demonstrates the utility of intramolecular cyclization reactions in constructing chiral spirocyclic frameworks .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be complex, as evidenced by the synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . This compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, and its crystal structure was determined via X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring. The presence of diastereomers in a 1:1 ratio in the crystal highlights the stereochemical complexity that can arise in such molecules.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, as shown by the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products . This demonstrates the reactivity of spirocyclic compounds with active methylene groups and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides insights into its density and crystal system . Additionally, the conformational flexibility and binding affinity of p-tert-butylcalix arene hexaacetic acid towards metal ions like Pb(II) and Sr(II) suggest that spirocyclic compounds with tert-butyl groups can have significant implications in coordination chemistry .

Scientific Research Applications

Cycloaddition Reactions

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate is involved in cycloaddition reactions, specifically in the stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. This process results in compounds with different envelope conformations of isoxazolidine rings, which affect the positioning of substituents (Chiaroni et al., 2000).

Alkylation Methods

The compound also plays a role in alkylation methods. Research from 1965 detailed the synthesis of diazaspiro octane derivatives via alkylation, demonstrating its utility in creating complex molecular structures (Brabander & Wright, 1965).

Supramolecular Arrangements

Studies on cyclohexane-5-spirohydantoin derivatives, closely related to tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate, reveal its role in forming supramolecular arrangements. These structures are influenced by substituents on the cyclohexane ring and demonstrate diverse interactions between hydantoin rings (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

It's utilized in peptide synthesis as a constrained surrogate for dipeptides. The compound's derivatives have been used in the synthesis of tripeptide analogs, acting as gamma-turn/distorted type II beta-turn mimetics, useful in mimicking peptide structures (Fernandez et al., 2002).

Photochemical and Thermal Rearrangements

Research into the photochemical and thermal rearrangement of oxaziridines includes tert-butyl diazaspiro[3.4]octane derivatives. This work provides insights into the mechanisms underlying these rearrangements, crucial for understanding reaction pathways in organic synthesis (Lattes et al., 1982).

Antimalarial Research

A novel diazaspiro[3.4]octane series, which includes compounds structurally similar to tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate, was identified as active against multiple stages of the malaria parasite Plasmodium falciparum. These compounds hold promise for antimalarial drug development (Le Manach et al., 2021).

properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZHLKGHDJPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCN2.CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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